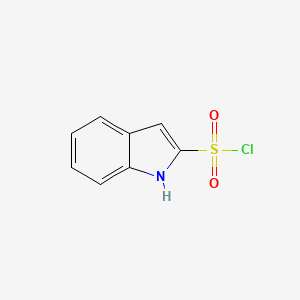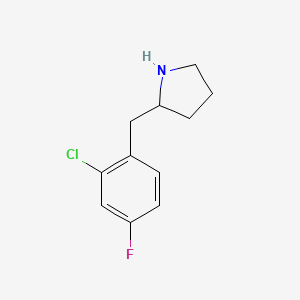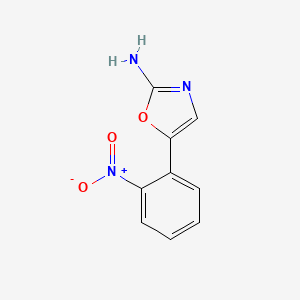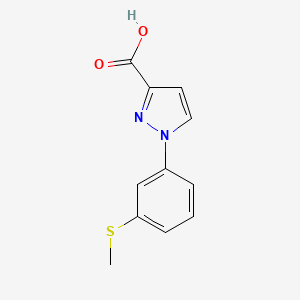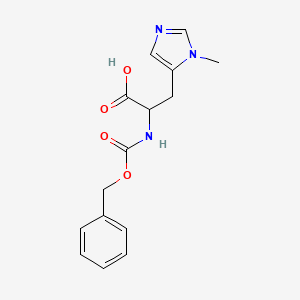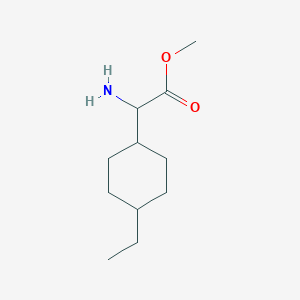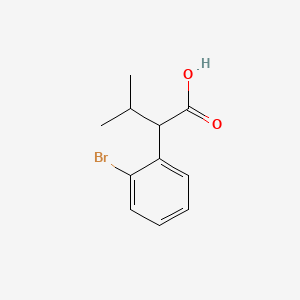
2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol with a sulfonyl chloride reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common reagents used in this synthesis include thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is typically performed at low temperatures to control the rate of reaction and to minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale.
化学反応の分析
Types of Reactions
2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to facilitate the reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
科学的研究の応用
2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
作用機序
The mechanism of action of 2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfonyl chloride group, it displaces the chloride ion, resulting in the formation of a new covalent bond. This mechanism is fundamental to the compound’s ability to participate in substitution reactions and to modify other molecules.
類似化合物との比較
2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl chloride: Contains a benzene ring, making it more aromatic and less flexible.
Trifluoromethanesulfonyl chloride: Contains three fluorine atoms, making it more electronegative and reactive.
The uniqueness of this compound lies in its multiple ethoxy and isopropoxy groups, which provide greater flexibility and potential for diverse chemical modifications.
特性
分子式 |
C9H19ClO5S |
|---|---|
分子量 |
274.76 g/mol |
IUPAC名 |
2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H19ClO5S/c1-9(2)15-6-5-13-3-4-14-7-8-16(10,11)12/h9H,3-8H2,1-2H3 |
InChIキー |
RUTNKUQJKSVXJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCOCCOCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


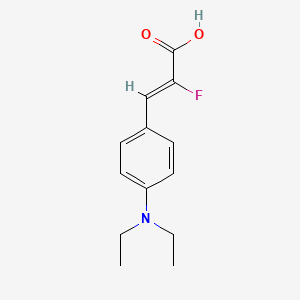
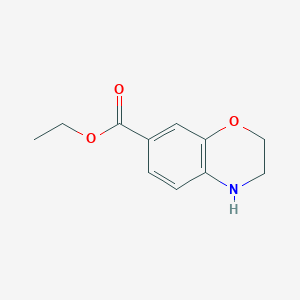
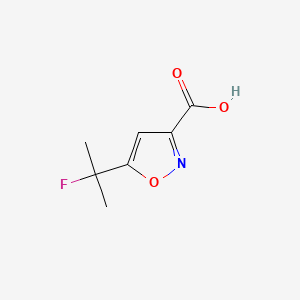
![2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15311484.png)
